molecular formula C8H7Br2NO2 B1385964 3,5-Dibromo-2-methoxybenzamide CAS No. 90050-67-2

3,5-Dibromo-2-methoxybenzamide

Cat. No.: B1385964
CAS No.: 90050-67-2
M. Wt: 308.95 g/mol
InChI Key: QXBSMIREDHYMFV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an amide functional group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as ADP-ribosyltransferase, which is involved in the post-translational modification of proteins . This interaction inhibits the enzyme’s activity, leading to changes in protein function and cellular processes. Additionally, this compound can bind to other biomolecules, including proteins and nucleic acids, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bacillus subtilis, this compound inhibits cell division by targeting the FtsZ protein, leading to filamentation and cell lysis . This compound also affects the expression of genes involved in cell cycle regulation and stress response, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity or altering their function . For example, its interaction with ADP-ribosyltransferase prevents the enzyme from modifying target proteins, leading to changes in cellular signaling and gene expression . Additionally, this compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to affect the metabolic flux of key metabolites, including those involved in energy production and biosynthesis . The compound’s interactions with enzymes such as ADP-ribosyltransferase and other metabolic regulators highlight its potential to modulate metabolic pathways and influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound affects its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxybenzamide typically involves the bromination of 2-methoxybenzamide. The process begins with the methoxylation of benzamide, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids.

Scientific Research Applications

3,5-Dibromo-2-methoxybenzamide is used extensively in scientific research, particularly in:

Comparison with Similar Compounds

    3,5-Dibromo-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3,5-Dibromo-4-methoxybenzamide: Similar structure but with the methoxy group at a different position.

Uniqueness: 3,5-Dibromo-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

3,5-dibromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBSMIREDHYMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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